1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C8H10N4OS |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-[(3-methoxy-1,2-thiazol-5-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H10N4OS/c1-13-7-4-6(14-11-7)5-12-3-2-10-8(12)9/h2-4H,5H2,1H3,(H2,9,10) |
InChI Key |
MKXHWMPRRSWEHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)CN2C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
General Strategies
The synthesis of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine may involve forming the thiazole and imidazole rings and then coupling them. One common method includes reacting 3-methoxy-1,2-thiazole with an appropriate imidazole precursor under specific conditions, such as the presence of a base and a solvent like dimethylformamide. The reaction may require heating to facilitate the coupling process.
Synthetic Routes and Reaction Conditions
- Thiazole-Triazole Hybrids : Analogous triazole-thiazole hybrids are synthesized by reacting thiazole derivatives (e.g., 3-methoxy-1,2-thiazol-5-ylmethanol) with pre-functionalized triazole precursors under basic conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation, enhancing nucleophilic attack at the methyl group.
- Microwave-Assisted Synthesis : Microwave-assisted synthesis and cyclization with reagents like phosphorus oxychloride are recommended to improve yields.
- Multicomponent Reactions : Multicomponent reactions that allow the creation of complex molecules from simple building blocks in a single step could be used to create the desired compound.
- Coupling Reactions : Palladium-catalyzed cross-coupling reactions could be employed to connect the thiazole and imidazole moieties.
Synthesis of Thiazole Derivatives
- The thiazole ring can be constructed via cyclization reactions. For example, reacting a thioamide derivative with an α-halocarbonyl compound can generate a thiazole ring.
- Substituted 3-(α-chlorouracil) indoles, obtained by acylation of the corresponding indoles with chloroacetic and α-chloropropionic acid chlorides, can be used as starting compounds. Upon heating in methanol with thiourea and its derivatives in the presence of a base, these compounds are converted into 4-(indol-3-yl)thiazole-2-amines.
Synthesis of Imidazole Derivatives
- Imidazoles can be synthesized using various methods, including the Debus-Radziszewski imidazole synthesis or modifications thereof.
- Another approach involves the condensation of α-haloketones with amidines or related compounds to form the imidazole ring.
Examples of Related Compounds Synthesis
- 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives : These compounds were synthesized via a multi-step process starting from 1-(4-n-propyl)piperazine thioamide. The process includes cyclization, reduction, mesylation, and nucleophilic displacement reactions.
- 6-(2-Aminobenzo[d]thiazol-5-yl) Derivatives : The synthesis of 6-(2-aminobenzo[d]thiazol-5-yl) derivatives involves reactions with potassium carbonate and a palladium catalyst at high temperatures, followed by purification using column chromatography.
Characterization Techniques
Spectroscopic techniques are critical for characterizing the synthesized compound. Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns and verify the methoxy group (\$$ \delta \$$ ~3.8–4.0 ppm for OCH\$$_3\$$).
- IR Spectroscopy : Identifies N-H stretches (3200–3500 cm⁻¹) and C=N/C-S bonds in the triazole-thiazole framework.
- Mass Spectrometry : To determine the molecular weight and confirm the identity of the synthesized compound.
- X-ray crystallography : Resolves intramolecular interactions and crystal packing.
Purification Methods
- Recrystallization : Used to purify solid intermediates and final products.
- Column Chromatography : Silica gel column chromatography is commonly used to purify the desired compounds, using solvent mixtures such as dichloromethane/methanol or ethyl acetate/petroleum ether.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and imidazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted thiazole and imidazole compounds .
Scientific Research Applications
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole and imidazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The table below highlights structural analogues and their substituent variations:
Physicochemical and Pharmacokinetic Properties
- Target Compound : The methoxy group on the thiazole enhances solubility compared to lipophilic substituents (e.g., hexylphenyl in ). The thiazole’s electron-rich nature may facilitate π-π interactions in biological targets .
- This aligns with its role as a pesticide metabolite .
- Naphthalene Derivative : The bulky naphthalene group introduces high lipophilicity, which may limit bioavailability .
Research Findings and Implications
- Receptor Selectivity: Substituent bulkiness and electronic properties (e.g., methoxy vs. chloro) critically influence receptor binding. For example, lowering the basicity of 2-aminoimidazole derivatives slightly reduces 5-HT6R affinity but improves selectivity over off-target receptors .
- Metabolic Stability : The methoxy group in the target compound may reduce oxidative metabolism compared to alkyl or halogenated analogues, as seen in and .
Biological Activity
1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine is a chemical compound characterized by its unique structural features, including an imidazole ring and a thiazole moiety. This compound holds significant interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural modifications and the presence of substituents.
Structural Characteristics
The molecular formula of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine is C₈H₁₀N₄OS, with a molecular weight of 210.26 g/mol. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Imidazole Ring | A five-membered ring containing two nitrogen atoms, known for diverse biological activities. |
| Thiazole Moiety | A five-membered ring containing one sulfur and one nitrogen atom, contributing to antimicrobial properties. |
| Methoxy Group | Enhances solubility and potential biological activity. |
Biological Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit a range of pharmacological properties. The biological activities of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine include:
Antimicrobial Properties
Several studies have demonstrated the antimicrobial efficacy of similar compounds against various pathogens. For instance:
- Antibacterial Activity : Compounds with imidazole and thiazole structures have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.0048 mg/mL to 0.156 mg/mL against E. coli and other bacterial strains .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Similar derivatives have demonstrated activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
Anticancer Potential
Research into the anticancer properties of thiazole and imidazole derivatives suggests promising results. For example, some derivatives have shown potent inhibition of cancer cell lines with IC₅₀ values as low as 0.86 µM . The dual functionality provided by the methoxy and imidazole groups enhances the reactivity and potential therapeutic effects of this compound.
Study 1: Antimicrobial Efficacy
A study conducted on a series of alkaloids including similar thiazole-imidazole derivatives reported significant antibacterial activity against E. coli with MIC values as low as 0.0195 mg/mL . This suggests that structural similarities may confer comparable biological activities.
Study 2: Anticancer Activity
In another investigation focusing on imidazo[2,1-b][1,3,4]thiadiazole derivatives, researchers found that certain compounds exhibited substantial antiproliferative effects against pancreatic cancer cells . These findings highlight the potential for developing new anticancer agents based on the structural framework of 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine, and what parameters critically influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including (1) construction of the 3-methoxy-1,2-thiazole ring and (2) coupling with the imidazole-2-amine moiety. Key parameters include:
- Temperature control : Exothermic reactions (e.g., cyclization steps) require gradual heating (e.g., 60–80°C) to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during methyl group transfer .
- Catalysts : Palladium catalysts or base additives (e.g., K₂CO₃) may optimize coupling reactions .
- Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography to improve final compound purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and thiazole/imine protons in δ 6.5–8.5 ppm. The methylene bridge (-CH₂-) between thiazole and imidazole appears as a singlet at δ ~4.5–5.0 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 251.3 g/mol) and assess fragmentation patterns to validate structural integrity .
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C=N/C-S vibrations (~1600–1500 cm⁻¹) .
Q. What biological targets or pathways are associated with this compound based on structural analogs?
- Methodological Answer :
- Imidazole-thiazole hybrids often target enzymes (e.g., kinases, cytochrome P450) or receptors (e.g., GPCRs) due to their heterocyclic pharmacophores. For example:
- Analogous compounds inhibit bacterial enoyl-ACP reductase (FabI), suggesting antimicrobial potential .
- Methoxy-thiazole derivatives modulate oxidative stress pathways via Nrf2 activation .
- Screening : Use in silico docking (e.g., AutoDock Vina) to predict binding affinity against targets like EGFR or COX-2 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to rule out false positives .
- Purity Analysis : Confirm compound purity (>95%) via HPLC and assess residual solvent impacts using GC-MS .
- Structural Confirmation : Re-examine stereochemistry (e.g., via X-ray crystallography) to ensure synthetic batches match reported structures .
- Literature Cross-Reference : Conduct systematic reviews using PubMed/Scopus to identify protocol discrepancies (e.g., varying IC₅₀ conditions) .
Q. What strategies improve bioavailability and target selectivity during preclinical optimization?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the imidazole amine to enhance solubility .
- Structural Modifications :
- Replace the methoxy group with electron-withdrawing substituents (e.g., -CF₃) to improve metabolic stability .
- Add bulky substituents to the thiazole ring to reduce off-target interactions .
- In Vivo PK/PD Studies : Use radiolabeled analogs (e.g., ¹⁴C) to track tissue distribution and clearance in rodent models .
Q. How can computational tools predict interaction mechanisms between this compound and its biological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or GROMACS to model binding poses in active sites (e.g., ATP-binding pockets). Prioritize hydrogen bonding between the imidazole amine and catalytic residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess stability and identify critical binding motifs .
- QSAR Modeling : Train models on analogs’ IC₅₀ data to predict activity against novel targets .
Data Contradiction Analysis
Q. Why might spectral data (e.g., NMR) vary between synthetic batches, and how should researchers address this?
- Methodological Answer :
- Cause : Residual solvents (e.g., DMSO) or tautomeric equilibria (imidazole ring proton shifts) may alter peak positions .
- Resolution :
- Use deuterated solvents (e.g., DMSO-d₆) and control pH to stabilize tautomers .
- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Experimental Design Considerations
Q. What in vitro models are most suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- Antimicrobial Studies : Use Staphylococcus aureus (Gram+) and E. coli (Gram-) strains in broth microdilution assays .
- Anticancer Screening : Test against NCI-60 cell lines with ATP-based viability assays (e.g., CellTiter-Glo) .
- Toxicity Profiling : Employ hepatocyte cultures (e.g., HepG2) to assess CYP450 inhibition and mitochondrial toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
